3-(2-Iodoethyl)oxetane

Description

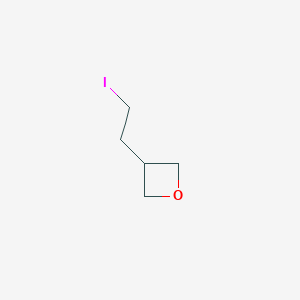

Structure

3D Structure

Properties

IUPAC Name |

3-(2-iodoethyl)oxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-2-1-5-3-7-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVFXMJKTDGOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782577-96-1 | |

| Record name | 3-(2-iodoethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(2-Iodoethyl)oxetane from 3-Oxetanol

Executive Summary

The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to act as a polar bioisostere for commonly used groups like gem-dimethyl and carbonyls.[1][2] Its incorporation into drug candidates often leads to significant improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[1] 3-(2-Iodoethyl)oxetane is a particularly valuable building block, combining the beneficial properties of the oxetane ring with a reactive iodoethyl side chain, which is primed for further elaboration via nucleophilic substitution or cross-coupling reactions. This guide provides an in-depth, field-proven methodology for the multi-step synthesis of 3-(2-Iodoethyl)oxetane, starting from the commercially available precursor, 3-oxetanol. The presented pathway is designed for robustness and scalability, proceeding through four distinct stages: (1) Activation of the starting alcohol via tosylation, (2) Carbon-carbon bond formation using malonic ester synthesis, (3) Reduction to a key alcohol intermediate, and (4) Final conversion to the target iodide via a mesylation/Finkelstein reaction sequence.

Introduction: Strategic Importance and Synthetic Overview

The Oxetane Scaffold in Drug Discovery

The strained four-membered ring of oxetane provides a unique three-dimensional exit vector for molecular elaboration, a desirable feature in fragment-based drug discovery (FBDD).[3][4] Unlike its more lipophilic carbocyclic analogue, cyclobutane, the oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, enhancing polarity and often improving a compound's solubility profile without significantly increasing its molecular weight.[4] This strategic replacement of traditional functional groups can mitigate metabolic liabilities and fine-tune compound conformation, making oxetane-containing molecules highly sought after in drug development programs.[2][5]

Synthetic Rationale and Pathway Design

The direct conversion of 3-oxetanol to 3-(2-Iodoethyl)oxetane is not chemically feasible. The transformation requires the replacement of a hydroxyl group with a C-C bond, a process that necessitates a multi-step approach. Our proposed synthesis is a logical and robust sequence designed to build the target molecule efficiently.

The overall workflow is visualized below:

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3-(2-Iodoethyl)oxetane: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable building block in modern medicinal chemistry.[1] Its unique combination of properties—small size, polarity, and a three-dimensional structure—allows for the fine-tuning of the physicochemical characteristics of drug candidates.[2] Oxetanes can act as bioisosteric replacements for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and cell permeability without significantly increasing molecular weight.[1][2] This guide focuses on a particularly useful derivative, 3-(2-Iodoethyl)oxetane, a versatile intermediate for introducing the oxetane scaffold into complex molecules. The presence of a reactive primary iodide provides a handle for a wide range of synthetic transformations, making it a powerful tool in the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 3-(2-Iodoethyl)oxetane

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉IO | [4][5] |

| Molecular Weight | 212.03 g/mol | [4] |

| Appearance | Light yellow to brown liquid | [3] |

| Boiling Point | Not available (N/A) | [3] |

| Density | Not available (N/A) | [3] |

| Refractive Index | Not available (N/A) | |

| CAS Number | 1782577-96-1 | [3][4] |

Note: The molecular formula C₁₁H₁₇N₃O₂ and molecular weight of 223.27 g/mol have also been reported by one supplier, but this is likely an error as C₅H₉IO is consistent across multiple other chemical databases and with the compound's structure.[4][5][6]

Spectroscopic Characterization

Detailed experimental spectra for 3-(2-Iodoethyl)oxetane are not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, typically in the range of 4.3-4.9 ppm for the methylene groups adjacent to the oxygen atom, and around 2.2-2.8 ppm for the other ring protons.[7] The protons of the ethyl chain will also be present, with the methylene group attached to the iodine atom appearing downfield (around 3.2 ppm) due to the deshielding effect of the iodine.[8]

-

¹³C NMR: The carbon NMR spectrum will display signals for the oxetane ring carbons, with the carbons bonded to oxygen appearing in the range of 70-80 ppm.[9] The carbon bearing the iodoethyl substituent will be observed around 30-40 ppm, while the carbon directly attached to the iodine will be significantly upfield, typically in the range of 0-10 ppm.[10]

-

IR Spectroscopy: The infrared spectrum will be characterized by the C-O-C stretching vibrations of the oxetane ring, typically observed around 980 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be present in the 2850–2960 cm⁻¹ region.[11] A key feature will be the C-I stretching vibration, which is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.[12]

Synthesis and Reactivity

The synthesis of 3-(2-Iodoethyl)oxetane is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted oxetanes and the conversion of alcohols to alkyl iodides.

Proposed Synthesis of 3-(2-Iodoethyl)oxetane

A logical synthetic approach would start from a suitable precursor, such as 3-(2-hydroxyethyl)oxetane. This precursor can then be converted to the target iodo-compound.

Step 1: Synthesis of 3-(2-Hydroxyethyl)oxetane (Precursor)

The synthesis of the precursor alcohol can be achieved through various methods, often involving the construction of the oxetane ring from a 1,3-diol derivative.[13]

Step 2: Conversion of 3-(2-Hydroxyethyl)oxetane to 3-(2-Iodoethyl)oxetane

The conversion of the primary alcohol in 3-(2-hydroxyethyl)oxetane to the corresponding iodide can be efficiently carried out using the Appel reaction.[5] This reaction typically involves triphenylphosphine (PPh₃) and iodine (I₂). The alcohol reacts with the phosphonium iodide intermediate in an Sₙ2 fashion, leading to the desired alkyl iodide.[14][15]

Caption: Proposed synthesis of 3-(2-Iodoethyl)oxetane via the Appel reaction.

Reactivity of 3-(2-Iodoethyl)oxetane

The primary site of reactivity in 3-(2-Iodoethyl)oxetane is the carbon-iodine bond. The iodide is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This allows for a variety of useful transformations in the context of drug discovery.

-

Nucleophilic Substitution: The iodoethyl group can readily undergo Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, azides, and carbanions. This allows for the straightforward introduction of diverse functional groups and the construction of larger molecular scaffolds.

-

Cross-Coupling Reactions: The C-I bond can participate in various transition-metal-catalyzed cross-coupling reactions. Of particular importance in drug discovery is the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl boronic acids.[6][16] This reaction is a powerful tool for constructing complex molecular architectures.

Applications in Medicinal Chemistry and Drug Development

The incorporation of the 3-(2-Iodoethyl)oxetane moiety into drug candidates offers several potential advantages for medicinal chemists.

-

Bioisosteric Replacement: The oxetane ring can serve as a polar bioisostere for gem-dimethyl or carbonyl groups. This substitution can improve aqueous solubility and reduce lipophilicity, which are crucial parameters for optimizing the pharmacokinetic profile of a drug candidate.[2]

-

Improved Metabolic Stability: The oxetane ring is generally more metabolically stable than many other functional groups. Replacing metabolically labile groups with an oxetane can lead to an increased half-life of the drug in the body.

-

Scaffold for Library Synthesis: The reactivity of the iodoethyl group makes 3-(2-Iodoethyl)oxetane an excellent building block for the synthesis of compound libraries. Through nucleophilic substitution and cross-coupling reactions, a diverse range of molecules can be rapidly synthesized for high-throughput screening.

Caption: Workflow illustrating the use of 3-(2-Iodoethyl)oxetane in drug discovery.

Experimental Protocols

The following are representative, generalized protocols for the handling and reaction of 3-(2-Iodoethyl)oxetane. Note: These are illustrative and should be adapted and optimized for specific substrates and reaction scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

-

Reaction Setup: To a solution of 3-(2-Iodoethyl)oxetane (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask is added the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a Schlenk flask, 3-(2-Iodoethyl)oxetane (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) are combined.

-

Solvent and Degassing: A mixture of solvents such as toluene/ethanol/water or dioxane/water is added. The reaction mixture is then thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction Conditions: The mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere and stirred until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: The reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the coupled product.

Safety, Handling, and Storage

3-(2-Iodoethyl)oxetane should be handled with care, taking into account the hazards associated with both the oxetane ring and the alkyl iodide functionality.

-

Hazards: Alkyl iodides are generally considered to be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.[17] Oxetanes can be flammable and may cause irritation.[18]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[17] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.[17]

-

Storage: 3-(2-Iodoethyl)oxetane should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[17] Alkyl iodides can be light-sensitive and may decompose over time to release iodine, which can cause discoloration.[19] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

3-(2-Iodoethyl)oxetane is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features and predictable reactivity provide a reliable means of introducing the beneficial oxetane moiety into a wide range of molecular scaffolds. By leveraging its properties as a bioisosteric replacement and a handle for diverse chemical transformations, researchers can accelerate the development of novel therapeutics with improved physicochemical and pharmacological profiles. As with all reactive chemical intermediates, proper handling and safety precautions are paramount to ensure its safe and effective use in the laboratory.

References

-

American Elements. 3-(2-Iodoethyl)oxetane. Available at: [Link]

-

AA Blocks. 3-(2-Iodoethyl)oxetane, 96% Purity, C5H9IO, 100 mg. Available at: [Link]

-

PubChem. 3-(2-Iodoethyl)oxetane. National Center for Biotechnology Information. Available at: [Link]

-

Pearson. Triphenylphosphine and iodine can be used to convert alcohols to... Available at: [Link]

-

Taylor & Francis Online. (2009). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. Available at: [Link]

-

ACS Publications. (2002). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society. Available at: [Link]

-

Taylor & Francis Online. (2012). A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Available at: [Link]

-

MDPI. (2020). Chemical Space Exploration of Oxetanes. Molecules. Available at: [Link]

- Google Patents. (2003). Alkyl iodide storage container and method for purification of alkyl iodide.

-

Science of Synthesis. (2014). Oxetanes and Oxetan-3-ones. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

ResearchGate. (2000). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Available at: [Link]

-

University of Cambridge. Chemical shifts. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

PubChem. 3-Iodooxetane. National Center for Biotechnology Information. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

American Elements. 3-(2-Iodoethyl)oxetane. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Polymers. Available at: [Link]

-

University of Colorado Boulder. IR: alkyl halides. Available at: [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

-

Atlantis Press. (2017). Study on Synthesis Of Oxetan-3-ol. Available at: [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Available at: [Link]

-

RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Available at: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

PubChem. 3-(2-Iodoethyl)oxetane. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Oxetane. Available at: [Link]

-

YouTube. (2023). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

-

Harper College. INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

Optica Publishing Group. (2015). Tailoring the refractive index of nanoimprint resist by blending with TiO2 nanoparticles. Optical Materials Express. Available at: [Link]

-

PubChem. Oxetane. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 2. rjpbcs.com [rjpbcs.com]

- 3. americanelements.com [americanelements.com]

- 4. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Oxetane - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

mass spectrometry analysis of 3-(2-Iodoethyl)oxetane

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(2-Iodoethyl)oxetane

Introduction

3-(2-Iodoethyl)oxetane is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structure, combining a strained oxetane ring with a reactive iodoethyl side chain, makes it a valuable building block for introducing the oxetane motif into larger molecules. The oxetane ring is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability, aqueous solubility, and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Given its role in the synthesis of novel chemical entities, the unambiguous structural confirmation of 3-(2-Iodoethyl)oxetane and its derivatives is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight determination, elemental composition analysis, and detailed structural elucidation through fragmentation analysis. This guide offers a comprehensive, in-depth exploration of the , grounded in the principles of scientific integrity and practical, field-proven insights. We will delve into the rationale behind methodological choices, from ionization source selection to the interpretation of complex fragmentation data, providing researchers with the necessary tools to confidently characterize this important chemical entity.

Part 1: Foundational Principles for Mass Spectrometry Analysis

The successful analysis of 3-(2-Iodoethyl)oxetane hinges on a clear understanding of its chemical properties and how they dictate the choice of MS instrumentation and methodology. The molecule's structure presents two key features for consideration: the basic oxygen atom of the oxetane ring, which is amenable to protonation, and the C-I bond, which is relatively weak and prone to cleavage.

Ionization Source Selection: A Deliberate Choice

The choice of ionization source is the most critical parameter, as it governs the type of information that can be obtained.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is the preferred method for determining the molecular weight of 3-(2-Iodoethyl)oxetane with minimal fragmentation. The basic oxygen atom on the oxetane ring can be readily protonated in the presence of a protic solvent (e.g., methanol, water) and an acid modifier (e.g., formic acid), leading to the formation of a strong signal for the protonated molecule, [M+H]⁺. This makes ESI ideal for analyses involving liquid chromatography (LC-MS), where it provides a clear molecular ion trace for quantification and identification.

-

Electron Ionization (EI): EI is a high-energy, "hard" ionization technique typically used in conjunction with gas chromatography (GC-MS). It involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation (M⁺•) and extensive, reproducible fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern serves as a unique "fingerprint" that can be used for structural confirmation and library matching. The fragmentation induced by EI provides deep structural insights that are complementary to the molecular weight information from ESI.

Mass Analyzer Considerations: The Quest for Resolution and Accuracy

The choice of mass analyzer impacts the precision and confidence of the results.

-

High-Resolution Mass Spectrometry (HRMS): Instruments such as Time-of-Flight (TOF) and Orbitrap analyzers are strongly recommended. The molecular formula of 3-(2-Iodoethyl)oxetane is C₅H₉IO. An HRMS instrument can measure the mass of the [M+H]⁺ ion with high accuracy (typically < 5 ppm error), allowing for the unambiguous confirmation of its elemental composition. This is a critical step in verifying the identity of the compound, as it distinguishes it from any potential isobaric (same nominal mass, different exact mass) impurities.

-

Tandem Mass Spectrometry (MS/MS): To gain deeper structural insight, MS/MS is indispensable. This technique involves selecting the precursor ion of interest (e.g., the [M+H]⁺ ion at m/z 226.97) and subjecting it to fragmentation, typically through Collision-Induced Dissociation (CID). The resulting product ions are then analyzed, revealing the connectivity of the molecule. This is crucial for confirming the presence of both the oxetane ring and the iodoethyl side chain.

Part 2: Experimental Workflow: A Practical Guide

This section provides a detailed, step-by-step protocol for the analysis of 3-(2-Iodoethyl)oxetane using LC-MS/MS with ESI, a common and powerful configuration for this type of analysis.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of 3-(2-Iodoethyl)oxetane at 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution at 1 µg/mL by diluting with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The formic acid serves as a proton source to facilitate efficient ionization.

-

-

Liquid Chromatography (LC) Method:

-

A reversed-phase C18 column is suitable for this analysis.

-

The mobile phases should consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

A gradient elution is recommended to ensure good peak shape and separation from any potential impurities.

-

| LC Parameter | Value | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Injection Volume | 2 µL | Minimizes column overload. |

| Gradient | 5% B to 95% B over 5 min | Ensures elution of the analyte. |

-

Mass Spectrometry (MS) Method:

-

The instrument should be operated in positive ion mode to detect the [M+H]⁺ ion.

-

A full scan (MS1) experiment should be performed to identify the precursor ion.

-

A product ion scan (MS/MS or MS2) experiment should be set up to fragment the precursor ion and confirm its structure.

-

| MS Parameter | Value | Rationale |

| Ionization Mode | ESI Positive | The molecule contains a basic oxygen. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Gas Temperature | 300 °C | Facilitates desolvation. |

| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte. |

| MS/MS Precursor | m/z 226.97 | The calculated exact mass of [C₅H₉IO+H]⁺. |

| Collision Energy | 15-25 eV | Needs to be optimized to see both precursor and fragments. |

Part 3: Data Interpretation and Structural Elucidation

The interpretation of the mass spectrum is a process of logical deduction based on the principles of chemical fragmentation.

Expected Mass Spectra

-

Full Scan (MS1) Spectrum: In an ESI-MS experiment, the spectrum will be dominated by the protonated molecule, [M+H]⁺. Given the monoisotopic nature of iodine (¹²⁷I), this peak will appear as a single, sharp signal at m/z 226.9716 . The high-resolution measurement is key to confirming the elemental formula C₅H₁₀IO⁺.

-

Product Ion (MS/MS) Spectrum: The MS/MS spectrum provides the structural fingerprint of the molecule. Fragmentation is initiated by the energy introduced during CID. The resulting product ions reveal the underlying structure of the precursor.

Proposed Fragmentation Pathway

The fragmentation of protonated 3-(2-Iodoethyl)oxetane is expected to proceed through several key pathways, primarily involving the cleavage of the C-I bond and the opening of the strained oxetane ring.

Caption: Proposed fragmentation pathways for protonated 3-(2-Iodoethyl)oxetane in MS/MS.

Summary of Key Fragments

The table below summarizes the expected key fragments, their exact masses, and their proposed origins. This data is critical for confirming the structure.

| m/z (Exact Mass) | Formula | Proposed Origin |

| 226.9716 | C₅H₁₀IO⁺ | [M+H]⁺ Precursor Ion |

| 198.9458 | C₃H₆IO⁺ | Loss of ethene (C₂H₄) from the side chain. |

| 99.0648 | C₅H₉O⁺ | Loss of hydrogen iodide (HI) from the precursor. |

| 59.0491 | C₃H₇O⁺ | Oxetane ring-opening followed by cleavage. |

Part 4: Troubleshooting and Best Practices

Even with a robust method, challenges can arise. A systematic approach to troubleshooting is essential for maintaining data quality and confidence.

Common Issues and Solutions

-

No or Low Signal:

-

Check Sample Preparation: Ensure the correct solvent and pH are used to promote ionization.

-

Verify Instrument Tuning: Confirm that the mass spectrometer is properly calibrated and tuned.

-

Investigate Matrix Effects: If analyzing from a complex matrix, co-eluting species may be suppressing the ionization of the target analyte. Improve chromatographic separation or use a different ionization source like APCI.

-

-

Unexpected Fragments:

-

In-Source Fragmentation: If fragments are observed in the MS1 scan, the ion source conditions (e.g., voltages, temperatures) may be too harsh. Reduce the energy in the source to promote the formation of the intact precursor.

-

Contaminants: Unexplained peaks may arise from contaminants in the sample, solvent, or LC-MS system. Run a blank injection to identify system-related peaks.

-

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the analysis.

Caption: A systematic workflow for troubleshooting common MS analysis issues.

Conclusion

The mass spectrometric analysis of 3-(2-Iodoethyl)oxetane is a powerful and essential tool for its structural verification. By making informed decisions regarding ionization techniques and mass analyzers, and by employing a systematic approach to data interpretation and troubleshooting, researchers can confidently characterize this important chemical building block. The combination of high-resolution mass measurement to confirm elemental composition and tandem mass spectrometry to probe the molecular structure provides a self-validating system that ensures the highest degree of scientific rigor. This guide provides the foundational knowledge and practical protocols to empower scientists in their research and development endeavors involving this versatile oxetane derivative.

References

-

General Principles of Mass Spectrometry: Hoffmann, E. de; Stroobant, V. Mass Spectrometry: Principles and Applications. John Wiley & Sons, 2007. [Link]

-

Electrospray Ionization: Fenn, J. B.; Mann, M.; Meng, C. K.; Wong, S. F.; Whitehouse, C. M. Electrospray ionization for mass spectrometry of large biomolecules. Science1989 , 246 (4926), 64–71. [Link]

-

High-Resolution Mass Spectrometry in Drug Discovery: Murphy, R. C.; Fiedler, J.; Hevko, J. The role of high-resolution mass spectrometry in the analysis of complex lipidomes. J. Lipid Res.2013 , 54(9), 2377-2386. [Link]

-

Oxetanes in Medicinal Chemistry: Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angew. Chem. Int. Ed.2010 , 49(48), 9052–9067. [Link]

A Technical Guide to 3-(2-Iodoethyl)oxetane: A Versatile Building Block in Modern Drug Discovery

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the modulation of physicochemical and pharmacological properties of drug candidates. Among these, the oxetane moiety has emerged as a particularly valuable scaffold. This technical guide provides an in-depth examination of 3-(2-Iodoethyl)oxetane, a key building block that combines the beneficial properties of the oxetane ring with the synthetic versatility of a primary alkyl iodide. We will explore its chemical structure, physicochemical properties, plausible synthetic strategies, and, most critically, its application in drug discovery as a bioisosteric replacement and a reactive intermediate for constructing complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool in their synthetic programs.

Core Compound Identification and Physicochemical Properties

3-(2-Iodoethyl)oxetane is a bifunctional molecule featuring a polar, four-membered oxetane ring and a reactive iodoethyl side chain. This combination makes it an attractive intermediate for introducing the oxetane scaffold into target molecules.

| Property | Value | Source |

| CAS Number | 1782577-96-1 | [1][2][3] |

| Molecular Formula | C₅H₉IO | [2][3][4] |

| Molecular Weight | 212.03 g/mol | [2] |

| IUPAC Name | 3-(2-iodoethyl)oxetane | [3] |

| SMILES | C1C(CO1)CCI | [3][4] |

| InChIKey | UBVFXMJKTDGOFX-UHFFFAOYSA-N | [3][4] |

| Appearance | Light yellow liquid (predicted) | [5] |

| Purity | Typically ≥95% | [2] |

Molecular Structure Diagram

Caption: Molecular structure of 3-(2-Iodoethyl)oxetane.

The Strategic Value in Medicinal Chemistry

The utility of 3-(2-Iodoethyl)oxetane in drug design stems from two key features: the inherent properties of the oxetane ring and the reactivity of the iodoethyl group.

The Oxetane Moiety: A Modern Bioisostere

The oxetane ring is increasingly used by medicinal chemists as a strategic replacement for other common functional groups, a practice known as bioisosterism.[6] Its strained, four-membered ring is not merely a passive spacer but an active modulator of molecular properties.

-

Improving Physicochemical Properties : The polar ether oxygen of the oxetane ring can significantly enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic or gem-dimethyl analogues.[7][8] This is a critical advantage in drug development, where poor solubility can terminate a promising lead candidate.

-

Metabolic Stability : Replacement of metabolically vulnerable groups, such as a gem-dimethyl group, with an oxetane can block sites of oxidative metabolism, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[6][8]

-

Three-Dimensionality : Unlike flat aromatic rings, the puckered, sp³-rich structure of the oxetane ring provides defined three-dimensional vectors.[7] This allows for more precise and optimized interactions within a target's binding pocket, potentially increasing potency and selectivity.

The Iodoethyl Group: A Versatile Reactive Handle

The primary iodide on the ethyl chain serves as an excellent leaving group, making the terminal carbon a soft electrophile. This provides a reliable anchor point for covalently attaching the oxetane scaffold to a wide array of nucleophiles.

-

Nucleophilic Substitution : The compound readily participates in Sₙ2 reactions with various nucleophiles (O, N, S-based), enabling the construction of ethers, amines, and thioethers. This is one of the most direct methods for incorporating the 3-(ethyl)oxetane unit.

-

Cross-Coupling Reactions : While less common for alkyl halides than aryl halides, the iodide can participate in certain cross-coupling reactions, further expanding its synthetic utility. The related compound, 3-iodooxetane, is widely used in Suzuki-Miyaura cross-coupling, highlighting the reactivity of the C-I bond on this scaffold.[6]

-

Covalent Inhibitor Design : In the context of fragment-based drug discovery (FBDD), the iodo-substituent acts as a mild electrophile.[7] This allows it to selectively form covalent bonds with highly nucleophilic residues like cysteine on a target protein, making it a valuable fragment for developing targeted covalent inhibitors.[7]

Conceptual Synthesis Pathway

The synthesis of substituted oxetanes often relies on intramolecular cyclization reactions.[9] A common and effective method is the intramolecular Williamson etherification, which proceeds from a 1,3-diol precursor.

A plausible, high-level workflow for the synthesis of 3-(2-Iodoethyl)oxetane would start from a readily available precursor, such as 3-(oxetan-3-yl)propan-1-ol. The terminal alcohol can be converted to an iodide via an Appel reaction or by first converting it to a better leaving group (e.g., a tosylate or mesylate) followed by substitution with an iodide salt (Finkelstein reaction).

Caption: Conceptual workflow for the synthesis of 3-(2-Iodoethyl)oxetane.

Experimental Protocol: O-Alkylation of a Phenolic Nucleophile

This protocol describes a representative application of 3-(2-Iodoethyl)oxetane as an alkylating agent to synthesize an aryl ether, a common transformation in medicinal chemistry.

Objective: To synthesize 1-methoxy-4-((2-(oxetan-3-yl)ethyl)oxy)benzene.

Reaction Scheme: 4-Methoxyphenol + 3-(2-Iodoethyl)oxetane → 1-methoxy-4-((2-(oxetan-3-yl)ethyl)oxy)benzene

Materials & Equipment:

-

4-Methoxyphenol (1.0 eq)

-

3-(2-Iodoethyl)oxetane (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with magnetic stir bar

-

Septum and nitrogen inlet

-

Heating mantle with temperature controller

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the phenol).

-

Addition of Electrophile: While stirring vigorously, add 3-(2-Iodoethyl)oxetane (1.1 eq) to the mixture at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting phenol spot is consumed (typically 4-12 hours). Causality Note: Heating is necessary to overcome the activation energy for the Sₙ2 reaction. K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

-

Workup: Cool the reaction to room temperature. Quench by pouring the mixture into water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Causality Note: The product is organic-soluble and will move into the EtOAc layer, while the inorganic salts (KI, excess K₂CO₃) and DMF will remain primarily in the aqueous phase.

-

Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Conclusion

3-(2-Iodoethyl)oxetane is more than a simple chemical; it is a meticulously designed building block that offers strategic advantages in the complex field of drug discovery. Its ability to enhance critical drug-like properties such as solubility and metabolic stability, combined with a synthetically versatile reactive handle, makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide aim to empower researchers to effectively integrate this and similar oxetane-based reagents into their synthetic campaigns, accelerating the discovery of novel therapeutics.

References

-

American Elements. 3-(2-Iodoethyl)oxetane | CAS 1782577-96-1. [Link]

-

AA Blocks. 3-(2-Iodoethyl)oxetane, 96% Purity, C5H9IO, 100 mg. [Link]

-

PubChemLite. 3-(2-iodoethyl)oxetane (C5H9IO). [Link]

-

PubChem. 3-(2-Iodoethyl)oxetane | C5H9IO | CID 84678856. [Link]

- Wessjohann, L. A., et al. Oxetanes as Building Blocks in Organic Synthesis and Medicinal Chemistry. Synthesis, 2007.

- Burkhard, J. A., et al. Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist.

- Carreira, E. M., & Fessard, T. C. The Oxetane Motif in Medicinal Chemistry. Chemical Reviews, 2014.

-

ResearchGate. Synthesis of Oxetanes. [Link]

-

PubMed Central (PMC). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-(2-Iodoethyl)oxetane | C5H9IO | CID 84678856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(2-iodoethyl)oxetane (C5H9IO) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Modern Synthesis of Substituted Oxetanes: A Technical Guide for Drug Discovery

Abstract

The oxetane motif, a four-membered saturated oxygen-containing heterocycle, has emerged from the periphery of synthetic chemistry to become a cornerstone in modern drug design.[1][2][3] Its unique physicochemical properties—imparting increased polarity, metabolic stability, and aqueous solubility while reducing lipophilicity—make it a highly sought-after bioisostere for gem-dimethyl and carbonyl groups.[3][4] This guide provides an in-depth exploration of the core synthetic strategies for constructing substituted oxetanes, offering field-proven insights and detailed methodologies for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of classical and contemporary methods, from the photochemistry of the Paternò-Büchi reaction to the strategic elegance of intramolecular cyclizations and the innovative power of modern catalytic approaches.

The Ascendancy of the Oxetane Ring in Medicinal Chemistry

The incorporation of an oxetane ring can profoundly alter the pharmacological profile of a lead compound.[4] Unlike its more strained three-membered counterpart, the oxirane, the oxetane ring is generally more stable under physiological conditions.[5] Yet, it is more polar and less lipophilic than its five-membered analogue, tetrahydrofuran. This delicate balance of properties allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[3] The recent regulatory approval of rilzabrutinib, a fully synthetic drug featuring an oxetane moiety, has further validated the use of this scaffold in drug discovery.[1] This guide aims to equip chemists with the synthetic tools necessary to harness the full potential of this remarkable heterocycle.

Foundational Strategies: Intramolecular Cyclization of 1,3-Diol Derivatives

One of the most reliable and widely employed methods for constructing the oxetane ring is the intramolecular cyclization of a 1,3-difunctionalized propane backbone. This strategy, primarily based on the Williamson ether synthesis, offers a high degree of control over substitution patterns and stereochemistry.[3][6]

The Williamson Etherification Approach

The quintessential method involves the base-mediated cyclization of a 1,3-halohydrin or a related substrate where one hydroxyl group of a 1,3-diol is converted into a good leaving group.

Mechanism and Rationale: The reaction proceeds via an intramolecular SN2 displacement. The choice of base is critical to deprotonate the remaining hydroxyl group without promoting elimination or other side reactions. Steric hindrance around the reacting centers can significantly impact the reaction rate, and the pre-organization of the substrate in a favorable conformation for cyclization is key.

Workflow for Williamson Etherification:

Sources

Foreword: A Proactive Approach to Safety with a Novel Building Block

An In-depth Technical Guide to the Safe Handling, and Storage of 3-(2-Iodoethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

3-(2-Iodoethyl)oxetane is a valuable heterocyclic building block in modern medicinal chemistry. Its structure combines the desirable physicochemical properties of the oxetane ring—a motif known to improve metabolic stability and solubility—with the synthetic versatility of a primary alkyl iodide, a key functional group for nucleophilic substitution and cross-coupling reactions.[1][2][3] However, this unique combination of a strained ether and a reactive alkyl halide necessitates a rigorous and well-informed approach to its handling, storage, and disposal.

This guide synthesizes critical safety information by analyzing the compound's constituent functional groups. Due to the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for 3-(2-Iodoethyl)oxetane, we will derive its safety protocols from established data on oxetanes and alkyl iodides. This proactive, principles-based approach ensures that researchers can work safely and effectively with this potent synthetic intermediate.

Synthesized Hazard Profile

The primary hazards associated with 3-(2-Iodoethyl)oxetane are derived from its two key structural features: the oxetane ring and the iodoethyl group.

-

Oxetane Ring: This four-membered ether is strained, though less so than an epoxide.[4] While generally stable, the ring can be opened under strongly acidic or certain nucleophilic conditions.[5][6] The oxetane moiety itself is considered a stable motif in many drug discovery applications.[1][3]

-

Alkyl Iodide Group: The carbon-iodine bond makes the terminal carbon electrophilic, classifying the compound as a potential alkylating agent. Alkylating agents are a reactive class of chemicals that require careful handling due to their potential toxicity and reactivity.[7] The primary hazard from this group is irritation, and like many organic iodides, it may be sensitive to light and heat.[8]

Based on data from structurally related compounds like 3-iodooxetane, 3-(2-Iodoethyl)oxetane is classified as an irritant.[9] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation upon inhalation.[10][11][12]

Quantitative & Qualitative Data Summary

| Property | Value / Information | Source(s) |

| Molecular Formula | C₅H₉IO | [9] |

| Molecular Weight | 212.03 g/mol | [9] |

| Appearance | Light yellow to brown liquid | [13] |

| Primary Hazards | Irritant | [9] |

| Hazard Statements | Anticipated based on 3-Iodooxetane: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10][11] |

| Reactivity Profile | Potential alkylating agent.[7] Strained ring may open under strong acid conditions.[5][14] Sensitive to light and heat.[8] | |

| Toxicity | The chemical, physical, and toxicological properties have not been thoroughly investigated. Treat with caution as a potential toxin and alkylating agent.[10] |

Laboratory Safety & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory when working with 3-(2-Iodoethyl)oxetane.

Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[15][16]

-

Safety Stations: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[17]

Personal Protective Equipment (PPE)

Proper PPE is the final and most critical barrier between the researcher and the chemical.[15]

-

Eye Protection: Chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn over the goggles.[11][18]

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Gloves must be inspected before use and changed immediately if contamination is suspected.[10] Use proper glove removal technique to avoid skin contact.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[17] Do not wear shorts or open-toed shoes in the laboratory.

Safe Handling & Experimental Protocols

Adherence to a strict, methodical workflow is essential for minimizing risk.

General Handling Workflow

The following protocol outlines the core steps for safely handling 3-(2-Iodoethyl)oxetane from receipt to use.

-

Procurement & Receipt: Procure the smallest quantity of the chemical necessary for your experiments.

-

Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage while wearing appropriate PPE.

-

Transfer to Controlled Area: Immediately move the container to the designated storage area or the fume hood where it will be used.

-

Preparation: Before opening the container, ensure all necessary equipment, including spill cleanup materials, is within the fume hood.

-

Dispensing: Conduct all transfers and weighing operations within the fume hood. Use appropriate tools (e.g., pipettes, syringes) to minimize the risk of spills and direct contact.[15]

-

Reaction Setup: When adding the reagent to a reaction, do so slowly and in a controlled manner. Be aware of potential exothermic reactions, especially with strong nucleophiles or acids.

-

Post-Handling: Securely close the primary container immediately after use. Clean any contaminated surfaces within the fume hood.

-

Decontamination: Properly decontaminate or dispose of any contaminated materials (e.g., pipette tips, weighing paper) in the designated halogenated waste container.

Safe Handling Workflow Diagram

Caption: Standard workflow for handling 3-(2-Iodoethyl)oxetane.

Storage & Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage at 2-8°C.[12]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened, to prevent degradation from moisture and air.

-

Light: Protect from direct sunlight and other sources of strong light, as alkyl iodides can be light-sensitive.[8]

-

Incompatibilities: Segregate from strong acids, bases, and oxidizing agents.[15][16] Storing with incompatible materials could catalyze ring-opening or other hazardous reactions.[5][19]

-

Container: Keep the container tightly sealed to prevent the escape of vapors and entry of moisture.[8] Store in a well-ventilated area.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spills

-

Evacuate & Alert: Immediately alert others in the lab and evacuate the immediate spill area.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Assess: For small spills within a fume hood, trained personnel may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

-

Cleanup (Small, Contained Spill):

-

Wear full PPE, including respiratory protection if necessary.[10]

-

Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit for organic solvents. Do not use combustible materials like paper towels as the primary absorbent.

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[11]

-

Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

-

Emergency Spill Response Logic

Caption: Decision-making workflow for a 3-(2-Iodoethyl)oxetane spill.

Personal Exposure

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[20] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]

Fire

-

Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[10] Do not use a direct stream of water, as it may spread the chemical.

-

Hazards: Containers may explode when heated.[11] Upon combustion, it may emit toxic and corrosive fumes of carbon monoxide, carbon dioxide, and hydrogen iodide.[11]

Waste Disposal

Chemical waste must be managed responsibly to ensure personnel and environmental safety.

-

Designated Waste Container: Dispose of 3-(2-Iodoethyl)oxetane and any materials contaminated with it in a dedicated, properly labeled hazardous waste container for halogenated organic waste .[12]

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]

-

Incompatibility: Do not mix with incompatible waste streams.

-

Storage: Keep the waste container sealed and stored in a designated, secure secondary containment area until collection.[12]

-

Collection: Arrange for disposal through your institution's licensed hazardous waste management service. Never dispose of this chemical down the drain or in regular trash.

References

-

PubChem. 3-(2-Iodoethyl)oxetane. National Center for Biotechnology Information. [Link]

-

American Elements. 3-(2-Iodoethyl)oxetane. American Elements. [Link]

-

PubChem. 3-(2-Iodobenzyl)oxetane. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(2-Iodoethynyl)oxetane. National Center for Biotechnology Information. [Link]

-

Wikipedia. Oxetane. Wikimedia Foundation. [Link]

-

Wuts, P. G. M., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(22), 13701-13787. [Link]

-

Talele, T. T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1435-1469. [Link]

-

Stepan, A. F., & Carreira, E. M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-46. [Link]

-

Xpress Chems. Safety First: Best Practices for Handling Research Chemicals. Xpress Chems. [Link]

-

Harper College. Safety Data Sheet. Harper College. [Link]

-

Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 56(40), 12096-12111. [Link]

-

Litskan, E. V., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Fernández, M., et al. (2010). Alkylating potential of oxetanes. Chemical Research in Toxicology, 23(8), 1362-1368. [Link]

-

Bio-Synthesis. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Bio-Synthesis Inc. [Link]

-

Fernández, M., et al. (2010). Alkylating Potential of Oxetanes. ResearchGate. [Link]

-

PubChem. Oxetane. National Center for Biotechnology Information. [Link]

-

Science of Synthesis. Oxetanes and Oxetan-3-ones. Thieme. [Link]

-

University of Wisconsin-Milwaukee. Requirements for Pyrophoric Research. UWM. [Link]

-

University of Texas at Austin. Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety. [Link]

-

Britton, J., et al. (2014). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 16(12), 3260-3263. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Oxetane - Wikipedia [en.wikipedia.org]

- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkylating potential of oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-(2-Iodoethyl)oxetane | C5H9IO | CID 84678856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. americanelements.com [americanelements.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 16. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 17. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 18. ehs.utexas.edu [ehs.utexas.edu]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

A Technical Guide to the Solubility of 3-(2-Iodoethyl)oxetane in Common Organic Solvents

Introduction

In the landscape of modern drug discovery and development, the oxetane moiety has emerged as a valuable structural motif. Oxetanes are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups, often conferring improved physicochemical properties such as metabolic stability and aqueous solubility.[1][2] 3-(2-Iodoethyl)oxetane is a key building block in this class, offering a reactive handle for further synthetic transformations. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the predicted solubility of 3-(2-Iodoethyl)oxetane, the underlying chemical principles, and a detailed protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility

3-(2-Iodoethyl)oxetane (C₅H₉IO) is a structurally unique molecule featuring a polar oxetane ring and an iodoethyl side chain.[3] The presence of the oxygen atom in the strained four-membered ring, with its available lone pairs, makes the oxetane a strong hydrogen-bond acceptor.[1] This inherent polarity is a key determinant of its solubility characteristics.

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The solubility of a solute in a solvent is a dynamic equilibrium that depends on the energy balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the existing interactions within the pure solute and solvent.[4][5]

Based on its structure, 3-(2-Iodoethyl)oxetane is a polar molecule. The carbon-oxygen and carbon-iodine bonds both possess dipole moments, contributing to its overall polarity. Consequently, it is predicted to exhibit good solubility in a range of polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Table 1: Predicted Qualitative Solubility of 3-(2-Iodoethyl)oxetane in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The ability of protic solvents to act as hydrogen bond donors will facilitate strong interactions with the oxygen atom of the oxetane ring. Solubility in water may be moderate due to the hydrophobic contribution of the ethyl iodide moiety. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents possess significant dipole moments and can engage in dipole-dipole interactions with 3-(2-Iodoethyl)oxetane. The absence of hydrogen bond donation is not expected to be a major limiting factor. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The primary intermolecular forces in these solvents are London dispersion forces. While 3-(2-Iodoethyl)oxetane will also exhibit these forces, the lack of strong dipole-dipole interactions or hydrogen bonding will likely result in lower solubility. Diethyl ether, with its slight polarity, may show moderate solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are good at dissolving a wide range of organic compounds. They are expected to effectively solvate 3-(2-Iodoethyl)oxetane. |

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is crucial for precise experimental design. The following protocol outlines a straightforward method for qualitatively and quantitatively assessing the solubility of 3-(2-Iodoethyl)oxetane.

Safety Precautions

Handle 3-(2-Iodoethyl)oxetane and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8][9] Consult the Safety Data Sheet (SDS) for 3-(2-Iodoethyl)oxetane and each solvent before use.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Materials:

-

3-(2-Iodoethyl)oxetane

-

A selection of organic solvents (e.g., from Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, precisely weighed amount of 3-(2-Iodoethyl)oxetane (e.g., 10 mg) to the solvent.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved, or the solution is cloudy.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Gravimetric Method)

This method provides a numerical value for solubility at a given temperature.

Materials:

-

3-(2-Iodoethyl)oxetane

-

Chosen organic solvent

-

Saturated solution preparation vessel (e.g., a sealed vial or flask)

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess of 3-(2-Iodoethyl)oxetane to a known volume of the solvent in a sealed vessel.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed vial to remove any undissolved solid.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of vial with solute) - (Weight of empty vial)] / (Volume of filtered solution in mL) * 100

Visualizing the Solubility Workflow

The following diagram illustrates the decision-making process for assessing the solubility of 3-(2-Iodoethyl)oxetane.

Caption: A workflow for determining the solubility of 3-(2-Iodoethyl)oxetane.

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds.

- PubChem. (n.d.). 3-(2-Iodoethyl)oxetane.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Harper College. (2015, January 15). Safety Data Sheet.

- Benchchem. (n.d.). Technical Guide: Solubility of Iodoethane-13C2 in Organic Solvents.

- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

Sources

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-(2-Iodoethyl)oxetane | C5H9IO | CID 84678856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

Introduction: The Strategic Importance of the Oxetane Moiety and the Versatility of the Iodo Group

An In-depth Technical Guide to the Reactivity of the Iodo Group in 3-(2-Iodoethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can confer a multitude of desirable physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and a three-dimensional exit vector for further chemical elaboration.[1][2][3] The unique structural and electronic properties of oxetanes, such as their high ring strain (approximately 106 kJ/mol) and the pronounced polarity imparted by the ether oxygen, render them valuable isosteres for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[2][3][4]

This guide focuses on a particularly useful building block: 3-(2-iodoethyl)oxetane. The strategic placement of a primary iodo group on an ethyl side chain attached to the 3-position of the oxetane ring creates a versatile synthetic handle. The reactivity of the carbon-iodine (C-I) bond is the linchpin for a wide array of chemical transformations, enabling the covalent attachment of this valuable oxetane motif to a diverse range of molecular architectures. Understanding the nuances of this reactivity is paramount for its effective utilization in drug discovery and development.

This document provides a comprehensive exploration of the factors governing the reactivity of the iodo group in 3-(2-iodoethyl)oxetane, with a focus on nucleophilic substitution and elimination reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into controlling the reaction outcomes.

Molecular Architecture and Electronic Landscape: Unpacking the Reactivity of 3-(2-Iodoethyl)oxetane

The reactivity of the iodo group in 3-(2-iodoethyl)oxetane is a direct consequence of its molecular and electronic structure. The key reactive site is the electrophilic carbon atom directly bonded to the iodine.

The C-I bond is the longest and weakest of the carbon-halogen bonds, making iodide an excellent leaving group. The high polarizability of iodine also facilitates the departure of the iodide ion. The presence of the oxetane ring, while not directly attached to the reactive center, exerts a significant influence through both steric and electronic effects.

Key Physicochemical Properties Influencing Reactivity:

| Property | Influence on Reactivity |

| C-I Bond Strength | Relatively weak, facilitating cleavage and making iodide an excellent leaving group. |

| Electronegativity Difference (C vs. I) | Creates a polar bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. |

| Oxetane Ring Strain | While the ring itself is stable under typical substitution/elimination conditions, its steric bulk can influence the accessibility of the reactive center.[5][6] |

| Inductive Effect of Oxetane Oxygen | The electron-withdrawing nature of the oxygen atom can have a minor, through-bond effect on the electrophilicity of the iodo-bearing carbon.[2] |

Nucleophilic Substitution Reactions: A Gateway to Diverse Oxetane-Containing Molecules

The most prevalent reaction pathway for 3-(2-iodoethyl)oxetane is nucleophilic substitution, where a nucleophile displaces the iodide ion. Given that the iodo group is on a primary carbon, the reaction predominantly proceeds through an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.

The SN2 Mechanism: A Concerted Dance of Bond Formation and Cleavage

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. This backside attack leads to an inversion of stereochemistry at the reaction center. Although the carbon bearing the iodine in 3-(2-iodoethyl)oxetane is not a stereocenter, understanding this mechanistic detail is crucial when dealing with more complex, chiral analogues.

// Reactants sub [label=<

Nu-

]; elec [label=<

H I

H

];

// Transition State ts [label=<

Nu ... C ... I

, shape=box, style=rounded];

// Products prod [label=<

H

Nu

H

Nu

H

]; lg [label=<

I-

];

// Edges sub -> ts [label="Backside Attack", color="#4285F4"]; elec -> ts [color="#4285F4"]; ts -> prod [label="Inversion", color="#34A853"]; ts -> lg [color="#34A853"];

// Invisible edges for alignment {rank=same; sub; elec;} {rank=same; prod; lg;} } "A simplified representation of the SN2 mechanism for 3-(2-iodoethyl)oxetane."

Factors Influencing the SN2 Reaction Rate:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For instance, thiols are generally more potent nucleophiles than alcohols.[7]

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetone are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.

-

Steric Hindrance: The oxetane ring at the β-position introduces some steric bulk, but as the reaction occurs at a primary carbon, SN2 reactions are generally efficient.

Experimental Protocol: A General Procedure for Nucleophilic Substitution

This protocol provides a robust starting point for the reaction of 3-(2-iodoethyl)oxetane with a generic nitrogen nucleophile (e.g., a primary or secondary amine).

Materials:

-

3-(2-Iodoethyl)oxetane

-

Nucleophile (e.g., amine, 1.2 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-iodoethyl)oxetane (1.0 equivalent) and anhydrous DMF.

-

Add the amine nucleophile (1.2 equivalents) followed by anhydrous potassium carbonate (2.0 equivalents). The K₂CO₃ acts as a base to neutralize the HI formed during the reaction, driving the equilibrium towards the product.

-

Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine. These washes remove the DMF and any remaining inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted oxetane.

Elimination Reactions: The Competing Pathway

Under certain conditions, particularly with strong, sterically hindered bases, 3-(2-iodoethyl)oxetane can undergo an elimination reaction to form an alkene.[8][9] For a primary iodide, this will proceed via an E2 (Elimination, Bimolecular) mechanism.

The E2 Mechanism: A Concerted Elimination

Similar to the SN2 reaction, the E2 mechanism is a single, concerted step. The base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while simultaneously, the C-I bond breaks and a π-bond is formed.[10]

// Reactants base [label=<

B:-

]; substrate [label=<

H H I

];

// Transition State ts [label=<

B ... H ... C ... C ... I

, shape=box, style=rounded];

// Products alkene [label=<

H

H

H

H

]; conj_acid [label=<

B-H

]; lg [label=<

I-

];

// Edges base -> ts [label="Proton Abstraction", color="#EA4335"]; substrate -> ts [color="#EA4335"]; ts -> alkene [label="Alkene Formation", color="#FBBC05"]; ts -> conj_acid [color="#FBBC05"]; ts -> lg [color="#FBBC05"];

// Invisible edges for alignment {rank=same; base; substrate;} {rank=same; alkene; conj_acid; lg;} } "A simplified representation of the E2 mechanism for 3-(2-iodoethyl)oxetane."

Controlling the SN2 versus E2 Competition